molecular formula C8H14O2 B6165606 2-(2,2-dimethyloxolan-3-yl)acetaldehyde CAS No. 1822642-47-6

2-(2,2-dimethyloxolan-3-yl)acetaldehyde

Cat. No.: B6165606
CAS No.: 1822642-47-6
M. Wt: 142.2
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Description

2-(2,2-dimethyloxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of acetaldehyde, featuring a 2,2-dimethyloxolan ring attached to the acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyloxolan-3-yl)acetaldehyde typically involves the reaction of 2,2-dimethyloxolane with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyloxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.

Major Products Formed

    Oxidation: 2-(2,2-dimethyloxolan-3-yl)acetic acid.

    Reduction: 2-(2,2-dimethyloxolan-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-dimethyloxolan-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxolan-3-yl)acetaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyloxolan-3-yl)ethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.

    2-(2,2-dimethyloxolan-3-yl)acetic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.

    3-Furanacetaldehyde, tetrahydro-2,2-dimethyl-: A structurally similar compound with a furan ring instead of an oxolane ring.

Uniqueness

2-(2,2-dimethyloxolan-3-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring and an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

1822642-47-6

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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